Pyrimidine, 2-(4-(3,4-(methylenedioxy)phenethyl)-1-piperazinyl)-, dihydrochloride, hydrate
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Overview
Description
Pyrimidine, 2-(4-(3,4-(methylenedioxy)phenethyl)-1-piperazinyl)-, dihydrochloride, hydrate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring, a piperazine ring, and a methylenedioxyphenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 2-(4-(3,4-(methylenedioxy)phenethyl)-1-piperazinyl)-, dihydrochloride, hydrate typically involves multiple steps. One common method includes the reaction of 3,4-(methylenedioxy)phenethylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt, followed by hydration to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-(4-(3,4-(methylenedioxy)phenethyl)-1-piperazinyl)-, dihydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The methylenedioxy group can be oxidized to form corresponding quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Pyrimidine, 2-(4-(3,4-(methylenedioxy)phenethyl)-1-piperazinyl)-, dihydrochloride, hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain protein kinases, which are enzymes that play a crucial role in cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can modulate various cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrido[2,3-d]pyrimidine: Studied for its potential as a kinase inhibitor.
Quinazoline: Widely used in medicinal chemistry for its diverse biological activities.
Uniqueness
Pyrimidine, 2-(4-(3,4-(methylenedioxy)phenethyl)-1-piperazinyl)-, dihydrochloride, hydrate stands out due to its unique combination of structural features, including the methylenedioxyphenethyl group and the piperazine ring
Properties
CAS No. |
21279-52-7 |
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Molecular Formula |
C17H22Cl2N4O2 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
2-[4-[2-(1,3-benzodioxol-5-yl)ethyl]piperazin-1-yl]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C17H20N4O2.2ClH/c1-5-18-17(19-6-1)21-10-8-20(9-11-21)7-4-14-2-3-15-16(12-14)23-13-22-15;;/h1-3,5-6,12H,4,7-11,13H2;2*1H |
InChI Key |
FBPQSBHEZNDTBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.Cl.Cl |
Origin of Product |
United States |
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